Pemafibrate

Vue d'ensemble

Description

Le pémafibrate est un nouveau modulateur sélectif du récepteur activé par les proliférateurs de peroxysomes alpha (SPPARMα). Il est principalement utilisé pour le traitement de la dyslipidémie, une affection caractérisée par des taux lipidiques anormaux dans le sang. Le pémafibrate a montré une efficacité et une sécurité supérieures par rapport aux fibrates conventionnels, ce qui en fait une option thérapeutique prometteuse pour les patients atteints d'hypertriglycéridémie et de faibles taux de cholestérol lipoprotéique de haute densité .

Méthodes De Préparation

Le pémafibrate est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes conditions réactionnelles comprennent l'utilisation de solvants, de catalyseurs et de contrôle de la température appropriés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés . Les méthodes de production industrielle du pémafibrate impliquent une mise à l'échelle du processus de synthèse en laboratoire tout en maintenant des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Le pémafibrate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du pémafibrate peut conduire à la formation de dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

Applications de la recherche scientifique

Le pémafibrate a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, le pémafibrate est utilisé comme composé modèle pour étudier les mécanismes de modulation sélective du récepteur activé par les proliférateurs de peroxysomes alpha. En biologie, il est utilisé pour étudier les effets du métabolisme lipidique sur les processus cellulaires. En médecine, le pémafibrate est étudié pour son potentiel à traiter divers troubles métaboliques, notamment la maladie du foie gras non alcoolique et l'athérosclérose . De plus, le pémafibrate a des applications industrielles dans le développement de nouvelles thérapies hypolipidémiantes et l'amélioration des traitements existants .

Mécanisme d'action

Le pémafibrate exerce ses effets en se liant sélectivement au récepteur activé par les proliférateurs de peroxysomes alpha, un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme lipidique. L'activation du récepteur activé par les proliférateurs de peroxysomes alpha par le pémafibrate conduit à une production accrue de lipase lipoprotéique et d'apolipoprotéine A-V, tout en diminuant les niveaux plasmatiques d'apolipoprotéine C-III, qui inhibe l'activité de la lipase lipoprotéique. Cela entraîne une amélioration du catabolisme des lipoprotéines riches en triglycérides et une réduction des taux de triglycérides sériques .

Applications De Recherche Scientifique

Dyslipidemia Management

Pemafibrate has been studied extensively for its effects on lipid profiles in patients with dyslipidemia, particularly those with type 2 diabetes. In clinical trials, it demonstrated a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol levels compared to placebo. The PROMINENT trial, which focused on patients with type 2 diabetes and hypertriglyceridemia, reported a median reduction in triglyceride levels of 31.1% in the this compound group versus 6.9% in the placebo group .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown potential benefits for patients with non-alcoholic fatty liver disease (NAFLD). A phase II trial indicated improvements in liver stiffness and reductions in alanine aminotransferase levels without significantly altering liver fat content . This suggests that while this compound may not directly reduce hepatic steatosis, it could improve liver function markers.

Chronic Kidney Disease

Given its biliary excretion pathway, this compound is safer for use in patients with chronic kidney disease compared to traditional fibrates, which are renally excreted and can worsen kidney function tests . This characteristic allows for its application in a broader patient population who may have previously been excluded from fibrate therapy.

Safety Profile

This compound exhibits a favorable safety profile with fewer adverse effects compared to conventional fibrates. Clinical studies have reported lower rates of liver function test abnormalities and renal adverse events when this compound is used in conjunction with statins . However, some studies indicated an increased risk of venous thromboembolism and renal adverse events compared to placebo .

Ongoing Research and Future Directions

Current research continues to explore this compound's efficacy across various conditions:

- Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : Ongoing trials are assessing this compound's role in managing MASLD, which is associated with metabolic syndrome features such as dyslipidemia and hyperglycemia .

- Cardiovascular Outcomes : Although initial studies like PROMINENT did not demonstrate a reduction in cardiovascular events despite lipid improvements, further investigations are warranted to understand this compound's full potential in cardiovascular risk management .

Mécanisme D'action

Pemafibrate exerts its effects by selectively binding to peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha by this compound leads to increased production of lipoprotein lipase and apolipoprotein A-V, while decreasing the plasma levels of apolipoprotein C-III, which inhibits lipoprotein lipase activity. This results in enhanced catabolism of triglyceride-rich lipoproteins and reduced serum triglyceride levels .

Comparaison Avec Des Composés Similaires

Le pémafibrate est unique parmi les fibrates en raison de sa haute sélectivité et de sa puissance pour le récepteur activé par les proliférateurs de peroxysomes alpha. Des composés similaires comprennent le fénofibrate, le bézafibrate et le gemfibrozil, qui sont également utilisés pour traiter la dyslipidémie. Ces fibrates conventionnels ont une sélectivité et une puissance plus faibles pour le récepteur activé par les proliférateurs de peroxysomes alpha, ce qui conduit à une incidence plus élevée d'effets secondaires tels que des dysfonctionnements hépatiques et une augmentation des taux de créatinine . Le profil bénéfice-risque supérieur du pémafibrate en fait une option plus favorable pour les patients, en particulier ceux souffrant d'insuffisance rénale ou ceux qui prennent des statines .

Activité Biologique

Pemafibrate, a novel selective modulator of peroxisome proliferator-activated receptor alpha (PPARα), represents a significant advancement in the treatment of dyslipidemia and related inflammatory conditions. Unlike traditional fibrates, this compound exhibits a unique mechanism of action and a favorable safety profile, making it a promising therapeutic option for various metabolic disorders.

This compound selectively activates PPARα, which plays a crucial role in lipid metabolism and inflammation. Its binding induces conformational changes in the PPARα structure, enhancing its interaction with co-activators like PGC-1α. This interaction leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory mediators.

Key Biological Activities

-

Lipid Metabolism :

- This compound significantly reduces triglyceride (TG) levels and very-low-density lipoprotein (VLDL) secretion from the liver.

- It enhances lipoprotein lipase (LPL) activity, facilitating the breakdown of TG-rich particles.

- The compound increases serum levels of fibroblast growth factor 21 (FGF21), which is integral to fatty acid metabolism and VLDL regulation .

-

Anti-inflammatory Effects :

- This compound suppresses inflammatory cytokines such as TNF-α and inhibits the activation of NF-κB and AP-1 pathways.

- It promotes anti-inflammatory macrophage polarization and reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells .

- Fibrosis Mitigation :

Case Studies

A study published in Nature demonstrated that this compound effectively mitigated peritoneal fibrosis in mice by enhancing PPARα expression while suppressing inflammatory responses. The findings highlighted its potential application in chronic peritoneal disease management .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Lipid Reduction | Decreased TG and VLDL levels | Upregulation of FGF21 and LPL activity |

| Anti-inflammatory Response | Reduced TNF-α, VCAM-1, MCP-1 levels | Inhibition of NF-κB/AP-1 pathways |

| Fibrosis Prevention | Amelioration of peritoneal fibrosis | Enhanced PPARα signaling |

Pharmacokinetics

The pharmacokinetic profile shows that this compound has a bioavailability of 15% in rats and 87% in monkeys, with predominant unmetabolized forms observed in plasma. Its metabolic conversion occurs primarily via demethylation .

Propriétés

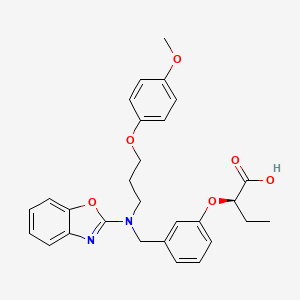

IUPAC Name |

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233891 | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848259-27-8 | |

| Record name | Pemafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemafibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pemafibrate?

A1: this compound acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's selectivity for PPARα compare to other fibrates?

A2: this compound exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound activating PPARα?

A3: this compound's activation of PPARα triggers several beneficial metabolic effects, including:

- Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.

- Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]

- Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]

- Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between this compound and PPARα.

Q6: What are the primary clinical applications being investigated for this compound?

A6: Research primarily focuses on this compound's potential for:

- Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Managing non-alcoholic fatty liver disease (NAFLD): this compound shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]

- Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore this compound's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]

Q7: How does this compound's efficacy compare to that of conventional fibrates in clinical trials?

A7: Several studies suggest that this compound demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, this compound often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]

Q8: Are there any specific patient populations who may benefit more from this compound therapy?

A8: While further research is needed, preliminary findings suggest that:

- Patients with CKD: this compound's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]

- Lean NAFLD patients: Some studies suggest that this compound might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.

- Patients with high small dense LDL-C: this compound appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.

Q9: How is this compound metabolized and eliminated from the body?

A9: this compound is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]

Q10: What are the known drug interactions associated with this compound?

A10: While this compound exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase this compound exposure and necessitate dosage adjustments. [, ]

Q11: What are some of the key areas for future research on this compound?

A11: Future research should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.